molecular formula C8H9F3O3 B2415913 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2567504-78-1

4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2415913
CAS No.: 2567504-78-1
M. Wt: 210.152
InChI Key: KSNRJJWMMOFMDF-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its trifluoromethyl group and oxabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using photoredox catalysts such as organic dyes or iridium complexes under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of photochemistry and efficient synthetic routes involving [2+2] cycloaddition reactions are promising approaches for scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxabicyclohexane structure provides rigidity and specificity in binding to biological targets . The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c1-6-2-7(3-6,5(12)13)14-4(6)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRJJWMMOFMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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